2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine
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Overview
Description
2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused pyrrole and pyridine ring system with two methyl groups attached at the 2nd and 3rd positions of the pyrrole ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with substituted aldehydes at elevated temperatures . Another approach includes the use of metal-free reactions to achieve the desired pyrrolopyridine scaffold .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with cost-effective and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs) by binding to the ATP-binding site, thereby blocking the receptor’s activity and downstream signaling pathways . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another member of the pyrrolopyridine family with similar biological activities.
Pyrrolopyrazine derivatives: Compounds with a similar fused ring system but containing a pyrazine ring instead of a pyridine ring.
Uniqueness
2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine is unique due to its specific substitution pattern and the resulting biological activities. Its ability to inhibit FGFRs with high potency makes it a valuable compound in medicinal chemistry research .
Properties
CAS No. |
25796-96-7 |
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Molecular Formula |
C9H10N2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C9H10N2/c1-6-7(2)11-8-4-3-5-10-9(6)8/h3-5,11H,1-2H3 |
InChI Key |
SHAQEKYKDDTDNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1N=CC=C2)C |
Origin of Product |
United States |
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